molecular formula C26H22O10 B128652 Phenolphthalein glucuronide CAS No. 15265-26-6

Phenolphthalein glucuronide

Cat. No.: B128652
CAS No.: 15265-26-6
M. Wt: 494.4 g/mol
InChI Key: FXJYOZKDDSONLX-XADSOVDISA-N
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Description

Phenolphthalein glucuronide is a chemical compound derived from phenolphthalein, a well-known pH indicator. It is formed by the conjugation of phenolphthalein with glucuronic acid, resulting in a glucuronide derivative. This compound is often used as a substrate in enzymatic assays to detect the activity of β-glucuronidase, an enzyme that hydrolyzes glucuronides.

Mechanism of Action

Target of Action

Phenolphthalein glucuronide primarily targets the β-glucuronidase enzyme . This enzyme is involved in the hydrolysis of glucuronides, a step in the process of drug metabolism carried out in the liver .

Mode of Action

This compound acts as a substrate for β-glucuronidase . When this compound is metabolized by the enzyme, it results in the release of phenolphthalein . This interaction with its target enzyme is crucial for its function and any resulting changes in the body.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glucuronidation pathway . This pathway is part of phase II drug metabolism, where compounds are made more water-soluble to facilitate their excretion. The action of this compound in this pathway can influence the metabolism and excretion of other drugs.

Result of Action

The action of this compound results in the release of phenolphthalein . Phenolphthalein has been used for symptomatic relief of constipation and bowel cleansing prior to medical procedures . Therefore, the action of this compound can indirectly contribute to these effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the activity of β-glucuronidase can be affected by the pH of the environment . Additionally, factors such as diet, age, and health status can influence the levels of β-glucuronidase in the body, thereby affecting the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenolphthalein glucuronide can be synthesized through the enzymatic reaction of phenolphthalein with uridine diphosphate glucuronic acid (UDPGA) in the presence of the enzyme UDP-glucuronosyltransferase. The reaction typically occurs under mild conditions, with a pH range of 6.8 to 7.4 and a temperature of 37°C. The reaction can be monitored by the release of phenolphthalein, which can be detected spectrophotometrically .

Industrial Production Methods

Industrial production of this compound involves the use of recombinant enzymes to catalyze the glucuronidation reaction. The process is optimized for large-scale production by controlling parameters such as enzyme concentration, substrate concentration, pH, and temperature. The product is then purified using techniques such as solid-phase extraction and chromatography .

Chemical Reactions Analysis

Types of Reactions

Phenolphthalein glucuronide primarily undergoes hydrolysis reactions catalyzed by β-glucuronidase. This enzyme cleaves the glucuronide bond, releasing free phenolphthalein and glucuronic acid .

Common Reagents and Conditions

    Hydrolysis: β-glucuronidase enzyme, pH 6.8, 37°C

    Oxidation and Reduction: this compound does not typically undergo oxidation or reduction reactions under standard conditions.

Major Products

The major product of the hydrolysis reaction is free phenolphthalein, which can be detected and quantified using spectrophotometric methods .

Comparison with Similar Compounds

Phenolphthalein glucuronide can be compared with other glucuronide derivatives such as:

This compound is unique due to its chromogenic properties, which allow for easy detection and quantification of β-glucuronidase activity. Its high water solubility and stability make it a preferred choice for various enzymatic assays .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O10/c27-15-9-5-13(6-10-15)26(18-4-2-1-3-17(18)24(33)36-26)14-7-11-16(12-8-14)34-25-21(30)19(28)20(29)22(35-25)23(31)32/h1-12,19-22,25,27-30H,(H,31,32)/t19-,20-,21+,22-,25+,26?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJYOZKDDSONLX-XADSOVDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6820-54-8 (hydrochloride salt)
Record name Phenolphthalein glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015265266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

494.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15265-26-6
Record name Phenolphthalein glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015265266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PHENOLPHTHALEIN GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S390I6642
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenolphthalein glucuronide
Reactant of Route 2
Phenolphthalein glucuronide
Reactant of Route 3
Phenolphthalein glucuronide
Reactant of Route 4
Phenolphthalein glucuronide
Reactant of Route 5
Phenolphthalein glucuronide
Reactant of Route 6
Phenolphthalein glucuronide

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